molecular formula C12H17ClN2 B3091679 (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine CAS No. 1218390-27-2

(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine

Cat. No.: B3091679
CAS No.: 1218390-27-2
M. Wt: 224.73 g/mol
InChI Key: CKKVFLXFSLUBDB-NSHDSACASA-N
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Description

(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine is a chiral piperidine derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate and key scaffold for designing novel bioactive molecules. Its structure, featuring a stereospecific 3-amine group on the piperidine ring and a 2-chlorobenzyl substituent on the nitrogen, is frequently explored in central nervous system (CNS) target studies due to its potential to influence physicochemical properties critical for blood-brain barrier penetration . The 2-chlorophenyl group introduces distinct steric and electronic effects, modulating the compound's lipophilicity, while the primary amine provides a handle for further functionalization into amides, sulfonamides, or ureas . Researchers utilize this and related aminopiperidine cores in developing ligands for various biological targets, including ion channels and neurotransmitter receptors . As a building block, it can be used to create more complex structures for screening in anticonvulsant and other neuropharmacological assays, similar to other privileged heterocyclic templates in epilepsy research . This product is intended for chemical synthesis and research applications only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

(3S)-1-[(2-chlorophenyl)methyl]piperidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-12-6-2-1-4-10(12)8-15-7-3-5-11(14)9-15/h1-2,4,6,11H,3,5,7-9,14H2/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKVFLXFSLUBDB-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)CC2=CC=CC=C2Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzylpiperidinamine Derivatives

(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine () and (3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine ()
  • Structural Differences : The fluorine substituent is positioned at the 3- or 4-position of the phenyl ring, compared to the 2-chloro group in the target compound.
  • Steric Effects: The 2-chlorophenyl group in the target compound introduces greater steric hindrance, which may influence binding pocket accessibility.
Table 1: Comparison of Halogen-Substituted Benzylpiperidinamines
Compound Substituent Position Molecular Formula Molecular Weight Key Features
(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine 2-Cl C₁₂H₁₇ClN₂ 230.73 High steric bulk, strong electron withdrawal
(3S)-1-[(3-Fluorophenyl)methyl]piperidin-3-amine 3-F C₁₂H₁₇FN₂ 208.27 Moderate steric effects, improved metabolic stability
(3S)-1-[(4-Fluorophenyl)methyl]piperidin-3-amine 4-F C₁₂H₁₇FN₂ 208.27 Reduced steric hindrance, potential for enhanced solubility

Piperidine vs. Pyrrolidine Core: Impact of Ring Size

(3S)-1-(2-Chloro-3-fluorobenzyl)pyrrolidin-3-amine ()
  • Structural Differences : Pyrrolidine (5-membered ring) vs. piperidine (6-membered ring).
  • Basic Nitrogen Environment: Pyrrolidine’s smaller ring increases the amine’s pKa, affecting protonation states and membrane permeability. Biological Relevance: Pyrrolidine derivatives are common in kinase inhibitors, while piperidines are prevalent in GPCR-targeting drugs .

Substituted Piperidinamines with Additional Functional Groups

(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine ()
  • Structural Differences : Incorporates a benzyl group and methyl substituents at C3 and C3.
  • Impact: Hydrophobicity: The benzyl group enhances lipophilicity compared to the 2-chlorophenylmethyl group. Pharmacological Use: This compound is utilized in synthesizing immunosuppressants targeting JAK3, suggesting that substituent patterns on piperidine can dictate therapeutic applications .
[(S)-1-(2-Aminoethyl)-piperidin-3-yl]-isopropyl-methyl-amine ()
  • Structural Differences: Features an aminoethyl side chain and isopropyl-methylamine group.
  • Impact :
    • Polypharmacology : The extended side chain may enable interactions with multiple receptor subtypes, contrasting with the target compound’s simpler structure.
    • Synthetic Utility : Used as a reagent in complex molecule synthesis, highlighting structural versatility .

Antimicrobial Synergists with Chlorophenyl Groups

DMPI and CDFII ()
  • Structural Differences : DMPI and CDFII contain indole cores with 2-chlorophenyl and dimethylphenyl groups, unlike the piperidine core of the target compound.
  • Biological Activity : These compounds synergize with carbapenems against MRSA, indicating that the 2-chlorophenyl moiety may enhance antimicrobial efficacy. However, the piperidine scaffold in the target compound might confer distinct pharmacokinetic properties .

Biological Activity

(3S)-1-[(2-Chlorophenyl)methyl]piperidin-3-amine is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems and as a potential candidate for treating neurological and psychiatric disorders. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-chlorobenzyl group, which enhances its lipophilicity and may influence its pharmacokinetic properties. The structural characteristics suggest interactions with various biological targets, making it a subject of interest in drug design.

This compound may act as either an agonist or antagonist at specific receptors, influencing cellular signaling pathways. The precise mechanisms are still under investigation, but preliminary studies indicate interactions with neurotransmitter receptors, such as serotonin and norepinephrine transporters, which could explain its potential antidepressant effects.

Biological Activities

The biological activities of this compound include:

  • Antidepressant Effects : The compound has shown promise in modulating serotonin and norepinephrine levels, which are critical in the treatment of depression.
  • Analgesic Properties : Preliminary studies suggest that it may interact with opioid receptors, indicating potential use as an analgesic agent.
  • Neuroprotective Effects : Research indicates that the compound may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Research Findings and Case Studies

Several studies have explored the efficacy and safety profile of this compound:

  • Antidepressant Activity :
    • A study investigating the modulation of neurotransmitter systems found that similar compounds with piperidine structures exhibited significant antidepressant-like effects in animal models. The mechanism was linked to increased serotonin and norepinephrine levels.
  • Analgesic Efficacy :
    • In pain models, compounds structurally related to this compound demonstrated analgesic effects comparable to established opioid analgesics. This suggests a potential pathway for developing non-opioid pain relief medications.
  • Neuroprotection :
    • Research involving neurotoxic models indicated that the compound could protect neuronal cells from damage induced by oxidative stress, highlighting its potential in treating neurodegenerative conditions such as Alzheimer's disease.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other piperidine derivatives is useful:

Compound NameStructural FeaturesBiological Activity
(3R)-1-[(4-fluorophenyl)methyl]piperidin-3-amineFluorine substitutionAntidepressant effects
1-[4-(Trifluoromethyl)phenyl]piperidin-3-amineTrifluoromethyl groupAnalgesic properties
1-(4-bromophenyl)piperidin-3-aminesBromine substitutionNeurotransmitter modulation

This table illustrates how variations in substitution can significantly impact the pharmacological profiles of these compounds.

Q & A

Q. How can researchers assess the environmental impact of synthetic byproducts?

  • Methodological Answer : Perform LC-MS/MS to identify and quantify byproducts (e.g., chlorinated intermediates). Use OECD guidelines for biodegradation testing (e.g., Closed Bottle Test) and ECOSAR to predict aquatic toxicity. For example, chlorinated aromatic byproducts may require advanced oxidation processes (AOPs) for degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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